
(3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid typically involves the reaction of 2,6-diphenylpyrimidine with a boronic acid derivative. One common method is the palladium-catalyzed cross-coupling reaction, where the pyrimidine derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, making it efficient and environmentally friendly .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, this compound is used in the development of boron-containing drugs. Boron has unique properties that can enhance the efficacy and selectivity of certain drugs. For example, boronic acid derivatives are being explored for their potential in cancer therapy and as enzyme inhibitors .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is highly efficient and selective, making it a powerful tool in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
4-(4-Boronophenyl)pyridine: Another boronic acid derivative with a pyridine ring instead of a pyrimidine ring.
2,6-Diphenylpyrimidine: The parent compound without the boronic acid group.
Uniqueness
(3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid is unique due to its combination of a pyrimidine ring and a boronic acid group. This structure allows it to participate in a wide range of chemical reactions, making it more versatile than simpler boronic acid derivatives. Its ability to form stable complexes with various molecular targets also enhances its utility in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C22H17BN2O2 |
|---|---|
Peso molecular |
352.2 g/mol |
Nombre IUPAC |
[3-(2,6-diphenylpyrimidin-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C22H17BN2O2/c26-23(27)19-13-7-12-18(14-19)21-15-20(16-8-3-1-4-9-16)24-22(25-21)17-10-5-2-6-11-17/h1-15,26-27H |
Clave InChI |
BOGXUZQYCRKJTR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



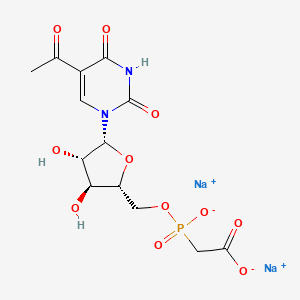
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone](/img/structure/B13140063.png)

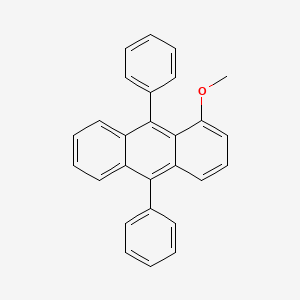

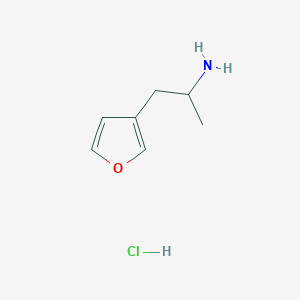

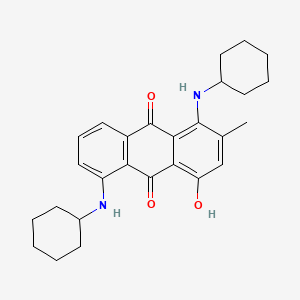
![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
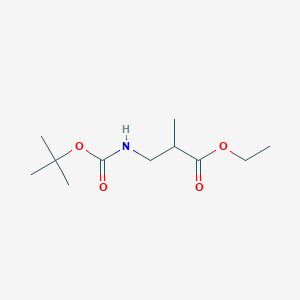
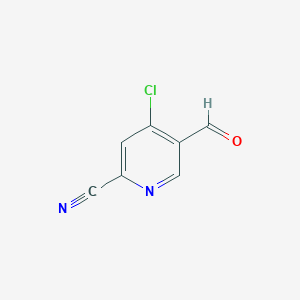
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)

